7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
Description
The compound 7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a quinazolinone derivative characterized by a [1,3]dioxolo[4,5-g]quinazolin-8(5H)-one core modified with a 4-oxobutyl chain linked to a piperazine ring substituted at the 4-position with a 2-methoxyphenyl group. The thioxo group at position 6 introduces a sulfur atom, which may influence electronic properties and bioactivity. The molecular formula is calculated as C₂₄H₂₆N₄O₅S (monoisotopic mass: ~482.07 g/mol), derived by replacing the cyclohexyl group in a structurally similar compound (C₂₃H₃₀N₄O₄S, 458.58 g/mol) with a 2-methoxyphenyl substituent . Quinazolinone derivatives are pharmacologically significant, with documented antimicrobial and antifungal activities in related analogs .
Properties
CAS No. |
688054-80-0 |
|---|---|
Molecular Formula |
C24H26N4O5S |
Molecular Weight |
482.56 |
IUPAC Name |
7-[4-[4-(2-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C24H26N4O5S/c1-31-19-6-3-2-5-18(19)26-9-11-27(12-10-26)22(29)7-4-8-28-23(30)16-13-20-21(33-15-32-20)14-17(16)25-24(28)34/h2-3,5-6,13-14H,4,7-12,15H2,1H3,(H,25,34) |
InChI Key |
VAZONSUQVXGRES-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one (CAS Number: 688054-79-7) is a complex organic compound belonging to the quinazolinone derivatives. This compound has garnered significant attention due to its potential pharmacological properties, particularly in the fields of neuroprotection and anti-inflammatory research.
| Property | Value |
|---|---|
| Molecular Formula | C24H26N4O5S |
| Molecular Weight | 482.56 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in inflammatory and neurodegenerative pathways. Notably, it has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, which are critical in neuronal cell survival and function.
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties in various in vitro models. For instance:
- Cell Viability Assays : The compound demonstrated significant protection against oxidative stress-induced neuronal death in cultured neuronal cells.
- Inflammation Reduction : Inflammatory cytokine levels were significantly reduced upon treatment with this compound, indicating its potential as an anti-inflammatory agent.
Anti-inflammatory Activity
The compound's anti-inflammatory effects have been validated through several studies:
- Cytokine Inhibition : It has been reported to lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated microglial cells.
- Animal Models : In vivo studies using rodent models of neuroinflammation showed that administration of this compound resulted in decreased brain inflammation markers.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Alzheimer's Disease Model : In a transgenic mouse model of Alzheimer's disease, treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation.
- Parkinson’s Disease Model : The compound was effective in reducing dopaminergic neuron loss in a rat model of Parkinson's disease.
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
-
In Vitro Studies : Various assays have confirmed its ability to inhibit cholinesterase enzymes, suggesting potential applications in treating cognitive disorders.
Enzyme IC50 (µM) Acetylcholinesterase 157.31 Butyrylcholinesterase 46.42 - Pharmacological Profiles : The compound has shown promise as a lead candidate for further development into drugs targeting neurodegenerative diseases.
Scientific Research Applications
Neuroprotective Effects
Research indicates that this compound exhibits significant neuroprotective properties. In vitro studies have demonstrated its effectiveness in protecting neuronal cells from oxidative stress-induced damage. The compound has been shown to:
- Enhance Cell Viability : In cultured neuronal cells, treatment with the compound resulted in increased cell survival rates under oxidative stress conditions.
- Reduce Inflammatory Cytokines : The compound significantly lowered levels of inflammatory cytokines, suggesting its potential as an anti-inflammatory agent in neurodegenerative diseases.
Antimicrobial Activity
Similar compounds with piperazine derivatives have shown promising antimicrobial properties. The target compound's structural motifs suggest it may also exhibit:
- Antibacterial Activity : Preliminary studies indicate potential effectiveness against various pathogens, including Escherichia coli and Staphylococcus aureus.
| Compound | Activity | Target Pathogen |
|---|---|---|
| 7a | Antibacterial | E. coli |
| 7b | Antifungal | S. aureus |
Case Studies and Research Findings
Several studies have explored the pharmacological potential of similar compounds:
-
Neuroprotection Against Oxidative Stress :
- A study demonstrated that derivatives of quinazolinone showed protective effects against oxidative stress in neuronal cultures, with significant reductions in apoptosis markers.
-
Antimicrobial Properties :
- Research on piperazine-based compounds revealed their ability to inhibit bacterial growth through interactions with essential bacterial enzymes, providing a basis for further exploration of this compound's antimicrobial potential.
-
Inflammation Reduction in Neurodegenerative Models :
- Experimental models of neurodegeneration indicated that treatment with similar compounds resulted in decreased levels of pro-inflammatory cytokines and improved cognitive function metrics.
Comparison with Similar Compounds
Q & A
Q. What are the critical considerations for optimizing the multi-step synthesis of this compound to achieve high yields and purity?
- Methodological Answer : The synthesis of complex heterocyclic compounds like this quinazoline derivative requires precise control of reaction parameters. Key steps include:
- Temperature and solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are often used to stabilize intermediates, while maintaining temperatures between 60–100°C to avoid side reactions .
- Protection/deprotection strategies : For reactive functional groups (e.g., thioxo, dioxolo), use tert-butoxycarbonyl (Boc) or benzyl groups to prevent undesired interactions during coupling reactions .
- Purification techniques : Column chromatography with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) and recrystallization in ethanol/water mixtures improve purity .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and computational methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are essential for confirming substituent positions. For example, the 2-methoxyphenyl piperazine moiety should show aromatic proton signals at δ 6.8–7.2 ppm and methoxy singlet at δ ~3.8 ppm .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 535.1824 for C27H29N5O4S) confirms molecular formula integrity .
- Density Functional Theory (DFT) : Computational modeling predicts vibrational frequencies (IR) and electronic transitions (UV-Vis), which can cross-validate experimental data .
Advanced Research Questions
Q. What strategies are recommended for resolving discrepancies in biological activity data across different assay systems?
- Methodological Answer :
- Assay standardization : Use orthogonal assays (e.g., enzyme inhibition, cell viability, and receptor binding) to confirm target engagement. For instance, inconsistencies in IC50 values may arise from differences in ATP concentrations in kinase assays .
- Solubility adjustments : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts in cell-based studies .
- Metabolite screening : LC-MS/MS can identify active metabolites that may contribute to off-target effects, especially for the piperazine and dioxolo moieties .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity for neurological targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to simulate interactions with serotonin (5-HT1A) or dopamine (D2) receptors. Focus on the piperazine ring’s orientation and hydrogen bonding with key residues (e.g., Asp116 in 5-HT1A) .
- QSAR analysis : Correlate substituent electronegativity (e.g., methoxy vs. ethoxy groups) with binding affinity using Hammett constants or π-electron donor/acceptor indices .
- Free-energy perturbation (FEP) : Predict the impact of structural modifications (e.g., replacing the thioxo group with carbonyl) on binding thermodynamics .
Q. What experimental approaches can address low bioavailability observed in preclinical pharmacokinetic studies?
- Methodological Answer :
- Prodrug design : Introduce ester or phosphate groups at the 4-oxobutyl chain to enhance solubility and intestinal absorption .
- Nanoparticle encapsulation : Use PEGylated liposomes or PLGA nanoparticles to improve plasma half-life and reduce hepatic first-pass metabolism .
- CYP450 inhibition screening : Identify metabolic liabilities using human liver microsomes and CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data regarding the compound’s stability under varying pH conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions. Monitor degradation via HPLC at 254 nm. The dioxolo ring is prone to hydrolysis at pH > 8, while the thioxo group oxidizes to sulfoxide under acidic conditions .
- Arrhenius kinetics : Accelerate stability testing at elevated temperatures (40–60°C) to extrapolate shelf-life under standard storage conditions .
Experimental Design Recommendations
Q. What in vitro and in vivo models are most appropriate for evaluating its neuropharmacological potential?
- Methodological Answer :
- In vitro : Primary neuronal cultures or SH-SY5Y cells for assessing neuroprotection against oxidative stress (e.g., H2O2-induced apoptosis) .
- In vivo : Rodent models (e.g., forced swim test for antidepressant activity or Morris water maze for cognitive effects). Dose ranges should reflect human-equivalent pharmacokinetics (typically 10–50 mg/kg orally) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
